

# A Comprehensive Technical Guide to 3-Amino-2,2-dimethylpropanamide-d6

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## Compound of Interest

Compound Name: 3-Amino-2,2-dimethylpropanamide-d6

Cat. No.: B587557

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of **3-Amino-2,2-dimethylpropanamide-d6**, a deuterated isotopologue of 3-Amino-2,2-dimethylpropanamide. It is primarily utilized as a reagent in the synthesis of labeled Aliskiren, a direct renin inhibitor used for treating hypertension.<sup>[1][2][3]</sup> The incorporation of deuterium atoms provides a valuable tool for pharmacokinetic and metabolic studies of Aliskiren. This guide covers its chemical structure, physicochemical properties, synthesis protocols, and key applications.

## Chemical Structure and Properties

**3-Amino-2,2-dimethylpropanamide-d6** is a derivative of propanamide characterized by an amino group at the third carbon, two methyl groups at the second carbon, and six deuterium atoms. The deuteration is typically on the two methyl groups attached to the second carbon.

Structural Formula:

Physicochemical Properties:

A summary of the key quantitative data for **3-Amino-2,2-dimethylpropanamide-d6** is presented in the table below.

Property	Value	Source
CAS Number	1246820-97-2	[1][2][4]
Molecular Formula	C <sub>5</sub> H <sub>6</sub> D <sub>6</sub> N <sub>2</sub> O	[2][5]
Molecular Weight	122.20 g/mol	[2][5]
Appearance	White to Off-White Solid	[1][3]
Solubility	Methanol, DMSO	[1][3]
Storage Conditions	Refrigerator (2-8°C)	[3][5]
Melting Point (non-deuterated)	79-82°C	[3]

## Experimental Protocols: Synthesis

The synthesis of 3-Amino-2,2-dimethylpropanamide is a critical process for the production of Aliskiren. A practical and scalable synthesis for the non-deuterated form has been described, which can be adapted for the deuterated analogue.[6]

### General Synthesis of the Non-Deuterated Analogue:

A common synthetic route involves three main transformations: methylation, ammonolysis, and hydrogenation.[6] An alternative patented method utilizes hydroxymethyl trimethylacetic acid as a starting material, which undergoes esterification, protection, and ammonolysis.[7]

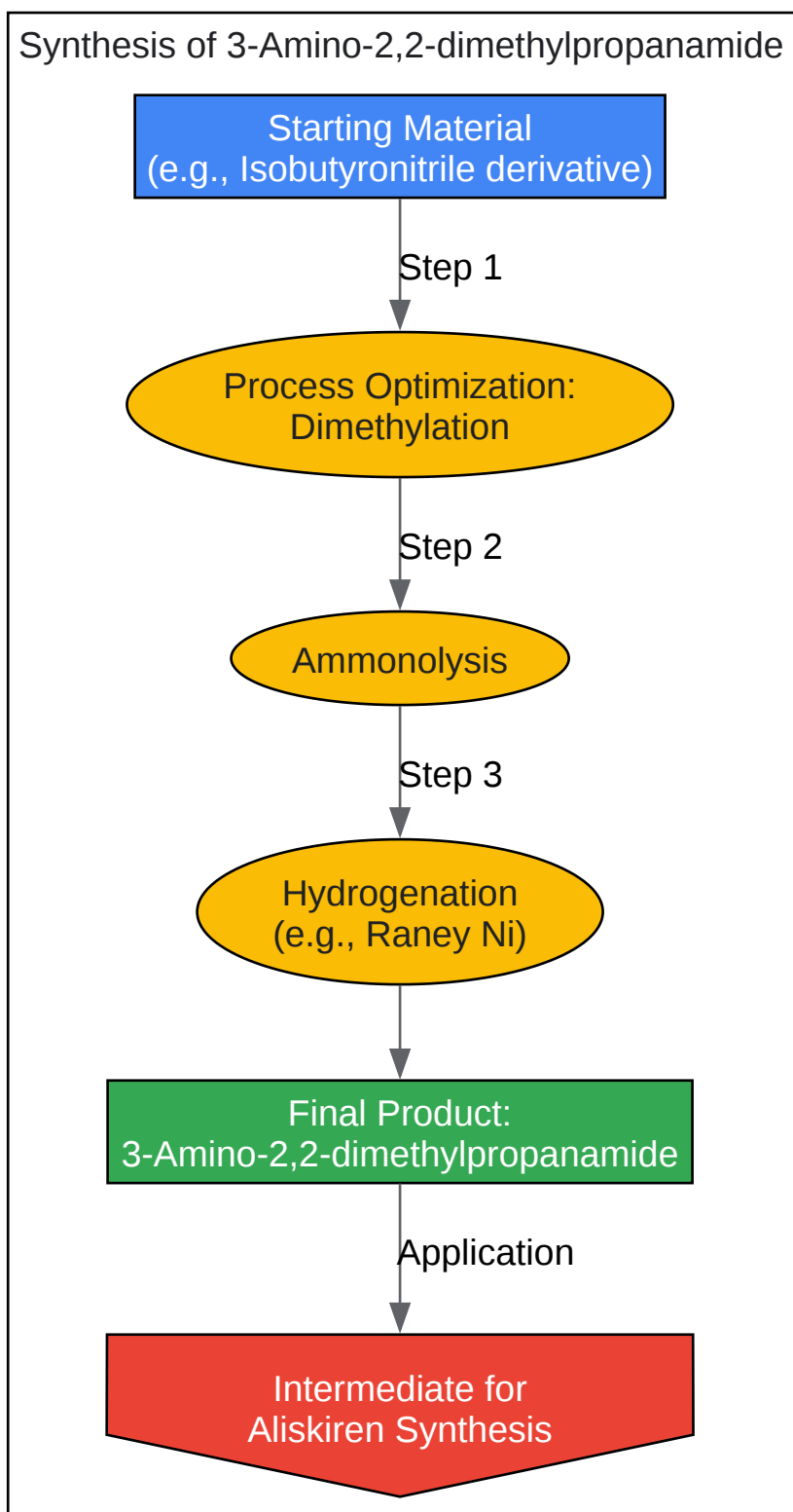
A scalable synthesis of 3-amino-2,2-dimethylpropanamide has been described with a focus on process optimization for large-scale production.[6] The key steps discussed include:[6]

- **Dimethylation:** This step is crucial and requires careful control to avoid the formation of mono-methyl impurities. The reaction is solvent-dependent, with dichloromethane (DCM) being a cost-effective option.[6]
- **Ammonolysis:** The conversion of an intermediate ester to the corresponding amide using ammonia.
- **Hydrogenation:** A reduction step, often employing a catalyst like Raney Nickel, to yield the final amino-propanamide product.[6]

For the synthesis of **3-Amino-2,2-dimethylpropanamide-d6**, the key modification would involve the use of a deuterated starting material to introduce the six deuterium atoms onto the two methyl groups.

Proposed Synthesis Workflow for 3-Amino-2,2-dimethylpropanamide:

The following diagram illustrates a logical workflow for the synthesis of the non-deuterated compound, which is a key intermediate for Aliskiren.[\[6\]](#)



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Caption: A workflow diagram illustrating the key stages in the synthesis of 3-Amino-2,2-dimethylpropanamide.

## Applications in Drug Development

The primary application of **3-Amino-2,2-dimethylpropanamide-d6** is as a reagent in the synthesis of isotopically labeled Aliskiren.<sup>[1][2]</sup>

Role in Pharmacokinetic Studies:

- **Metabolite Tracking:** Deuterium-labeled compounds are invaluable in drug metabolism and pharmacokinetic (DMPK) studies. The mass difference introduced by the deuterium atoms allows for the easy distinction between the administered drug and its metabolites from endogenous compounds using mass spectrometry.
- **Bioavailability Assessment:** Labeled Aliskiren can be used to accurately determine the bioavailability of the drug by co-administering a known amount of the labeled intravenous form with the oral unlabeled form.
- **Metabolite of Aliskiren:** The non-deuterated form, 3-Amino-2,2-dimethylpropanamide, has been identified as a metabolite of Aliskiren.<sup>[8]</sup>

The use of **3-Amino-2,2-dimethylpropanamide-d6** allows researchers to synthesize a stable, labeled version of Aliskiren, facilitating a deeper understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.

## Safety and Handling

The non-deuterated analogue, 3-Amino-2,2-dimethylpropanamide, is classified as causing serious eye damage.<sup>[8]</sup> Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as safety goggles and gloves. It should be stored in a refrigerator to maintain its stability.<sup>[3]</sup>

This guide provides a foundational understanding of **3-Amino-2,2-dimethylpropanamide-d6** for its application in research and drug development. The provided data and protocols are intended to support further investigation and utilization of this important labeled compound.

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